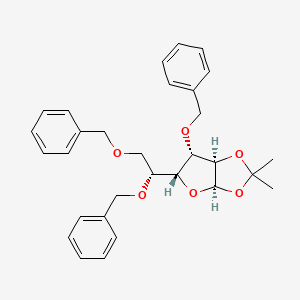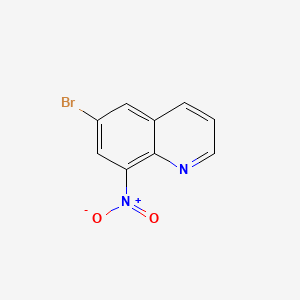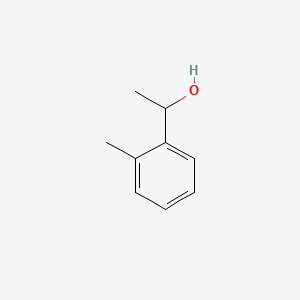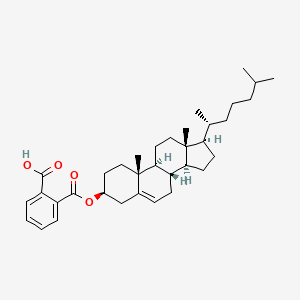
Zinc benzoate
Overview
Description
Zinc benzoate is an organic compound composed of zinc and benzoic acid. It is a white, crystalline solid with a molecular weight of 376.37 g/mol. This compound is used as a preservative in food and cosmetics, and is also used in the pharmaceutical industry for its antimicrobial and antifungal properties. Its mechanism of action is believed to be related to its ability to chelate with metal ions, which can disrupt the activity of enzymes and other proteins. In addition, this compound can also act as an antioxidant, protecting cells from oxidative damage.
Scientific Research Applications
Neuroprotective and Memory Enhancement Properties
Zinc supplements have been shown to reverse memory deficits and exhibit neuroprotective effects. In a study involving male Wistar rats, zinc supplementation reversed memory deficits induced by sodium benzoate, a commonly used food preservative. The study highlighted zinc's potential in enhancing anti-oxidative capacity and up-regulating nuclear factor-erythroid-related factor 2 (Nrf 2), contributing to improved cognitive functions (Akintoye et al., 2022).
Material Science and Thin Film Applications
Zinc benzoate has been used in material science, particularly in the preparation of thin films. A study demonstrated the use of matrix-assisted pulsed laser evaporation (MAPLE) to create thin films of this compound on silicon substrates. These films were used to obtain Zinc Oxide (ZnO) through thermal treatment, showing this compound's potential in materials engineering and thin film technology (Rotaru et al., 2010).
Corrosion Inhibition
This compound has shown effectiveness in corrosion inhibition. Research on the effects of various organic inhibitors on zinc corrosion in aerated NaCl solution identified this compound as a potential inhibitor. It was observed to form protective films on the zinc surface, thus preventing corrosion (Aramaki, 2001).
Zinc-Finger Gene Switches in Gene Therapy
In gene therapy research, this compound has been incorporated into zinc-finger transcription factors. These factors can regulate gene expression in response to specific ligands. This application opens doors for this compound in genomic and proteomic research, where it can be used to create gene switches for targeted therapy (Schwimmer et al., 2011).
Catalysis and Polymerization Processes
This compound complexes have been synthesized and used as catalysts for coupling carbon dioxide and epoxides to produce polycarbonates. These catalysts show promise in the field of green chemistry and sustainable material production, particularly in creating environment-friendly plastics (Darensbourg et al., 2002).
Electrodeposition and Nanotechnology
The influence of sodium benzoate on zinc electrodeposition from chloride solutions has been explored. Studies have shown that at certain concentrations, sodium benzoate can accelerate the formation rate of zinc nuclei, which is significant in the field of nanotechnology and surface engineering (Mo et al., 2011).
Mechanism of Action
Target of Action
Zinc benzoate primarily targets zinc-dependent proteins, which play crucial roles in various biological processes . These proteins can interact with zinc through specific regions such as zinc-finger domains, LIM domains, and RING finger domains . The structural zinc ion provides the correct conformation to specifically recognize DNA, RNA, and protein sequences .
Mode of Action
This compound interacts with its targets by binding to these zinc-dependent proteins. The coordination compounds of zinc involving benzoate and substituted benzoate derivatives have been reported to possess interesting structural topologies . The linkers act to tune the zinc finger protein in the right position to bind its DNA target .
Biochemical Pathways
This compound affects several biochemical pathways. Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . These proteins assume a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Detailed information on the adme properties of this compound is currently limited .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, this compound has been found to have good inhibitory effects on cancer cells . Moreover, this compound can bind to DNA, and the binding mode is mainly intercalator .
Biochemical Analysis
Biochemical Properties
Zinc benzoate plays a vital role in biochemical reactions, primarily due to the presence of zinc ions. Zinc ions are known to interact with a variety of enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, zinc ions can act as cofactors for several metalloenzymes, including carbonic anhydrase, alcohol dehydrogenase, and superoxide dismutase . These interactions are crucial for the catalytic activity of these enzymes, as zinc ions can stabilize the enzyme structure and participate in the catalytic process.
In addition to enzyme interactions, this compound can also interact with proteins involved in cellular signaling pathways. Zinc ions can modulate the activity of protein kinases and phosphatases, thereby influencing phosphorylation events that are critical for signal transduction . Furthermore, zinc ions can bind to transcription factors, affecting gene expression and cellular responses to various stimuli.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. One of the primary effects of this compound is its influence on cell signaling pathways. Zinc ions can modulate the activity of key signaling molecules, such as mitogen-activated protein kinases (MAPKs) and protein kinase C (PKC), which play essential roles in cell proliferation, differentiation, and apoptosis . By regulating these pathways, this compound can impact cell function and fate.
Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. Zinc ions can bind to zinc finger motifs in transcription factors, modulating their DNA-binding activity and influencing the expression of target genes . This can lead to changes in cellular metabolism, growth, and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, zinc ions can bind to specific sites on enzymes and proteins, influencing their activity and stability. For example, zinc ions can coordinate with amino acid residues in the active site of enzymes, facilitating substrate binding and catalysis . This interaction is crucial for the enzymatic activity of metalloenzymes.
In addition to enzyme interactions, this compound can modulate the activity of signaling proteins by influencing their phosphorylation status. Zinc ions can inhibit protein tyrosine phosphatases, leading to increased phosphorylation of target proteins and activation of downstream signaling pathways . This can result in altered cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under physiological conditions, but it can undergo hydrolysis in the presence of water, leading to the release of zinc ions and benzoate ions . This degradation process can influence the long-term effects of this compound on cellular function.
Studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression. For instance, chronic exposure to this compound can result in the upregulation of antioxidant enzymes, such as superoxide dismutase, which helps protect cells from oxidative stress . Additionally, long-term exposure to this compound can affect cell proliferation and differentiation, potentially leading to altered tissue homeostasis.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and overall health. For example, low-dose zinc supplementation has been shown to enhance immune function and reduce inflammation in animal models . At high doses, this compound can exhibit toxic effects, leading to adverse outcomes.
High-dose this compound can cause oxidative stress and damage to cellular components, such as lipids, proteins, and DNA . This can result in cell death and tissue damage, particularly in organs with high zinc accumulation, such as the liver and kidneys. Therefore, it is crucial to determine the optimal dosage of this compound to achieve its beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through the actions of zinc ions. Zinc ions can act as cofactors for enzymes involved in various metabolic processes, including glycolysis, the tricarboxylic acid cycle, and fatty acid metabolism . By participating in these pathways, zinc ions can influence metabolic flux and the levels of key metabolites.
In addition to its role in primary metabolism, this compound can also affect secondary metabolic pathways. For instance, zinc ions can modulate the activity of enzymes involved in the synthesis of neurotransmitters, such as dopamine and serotonin . This can have significant implications for brain function and behavior.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Zinc ions are transported across cell membranes by zinc transporters, such as the ZIP (Zrt- and Irt-like Protein) and ZnT (Zinc Transporter) families . These transporters regulate the influx and efflux of zinc ions, maintaining cellular zinc homeostasis.
Once inside the cell, zinc ions can bind to metallothioneins and other zinc-binding proteins, which help regulate their distribution and availability . These binding interactions are crucial for the proper functioning of zinc-dependent enzymes and proteins.
Subcellular Localization
The subcellular localization of this compound is determined by the targeting signals and post-translational modifications of its constituent molecules. Zinc ions can be localized to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where they perform distinct functions . For example, zinc ions in the nucleus can interact with transcription factors and influence gene expression, while zinc ions in the mitochondria can participate in energy metabolism and oxidative stress responses.
properties
IUPAC Name |
zinc;dibenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYKQWJXAQNNS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00890504 | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
553-72-0 | |
| Record name | Zinc benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, zinc salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00890504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC BENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S1JO8U0CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of zinc benzoate?
A1: The molecular formula for this compound is Zn(C₇H₅O₂)₂. Its molecular weight is 307.68 g/mol.
Q2: How can spectroscopic techniques be used to characterize this compound?
A2: Various spectroscopic methods are employed to characterize this compound. Infrared (IR) spectroscopy can identify characteristic vibrational frequencies of bonds in the molecule, such as the carboxylate group. X-ray diffraction (XRD) analysis provides insights into the crystal structure and arrangement of atoms within the compound [].
Q3: How does this compound perform as a corrosion inhibitor, and in what media is it effective?
A3: this compound exhibits promising corrosion inhibition properties for mild steel in acidic environments. Research suggests it performs most effectively in hydrochloric acid (HCl) solutions, with an optimal inhibition value of 70.17% at a 50% concentration. This translates to a significantly reduced corrosion rate of 1.251 mm/y []. Conversely, its performance is less effective in sulfuric acid (H₂SO₄) solutions [].
Q4: Are there specific formulation strategies for incorporating this compound into materials to enhance its stability and performance?
A4: Research indicates that incorporating this compound into a metal surface treatment agent alongside components like polyvinyl alcohol, sericin, and boric acid can enhance both the tensile strength and thermal stability of the resulting blended membrane. This formulation strategy contributes to a more even and stable adsorption of the membrane onto the metal surface, thereby improving its corrosion inhibition efficacy [].
Q5: What catalytic applications have been explored for this compound?
A5: this compound has demonstrated potential in catalyzing the oxidative desulfurization of straight-run diesel fuel. When combined with air as an oxidizer, it effectively converts sulfides in the fuel into sulfones, which are then removed via extraction. This approach offers advantages over traditional hydrodesulfurization methods and hydrogen peroxide-based oxidative desulfurization by reducing operational costs and environmental impact [].
Q6: How does the presence of this compound influence the vulcanization process of polyisoprene compounds?
A6: this compound, particularly in the presence of zinc oxide (ZnO), plays a crucial role in accelerating the sulfur vulcanization of polyisoprene compounds. It promotes the crosslinking of pendent groups, leading to enhanced crosslink densities and improved mechanical properties of the vulcanized rubber [, ].
Q7: How can this compound be utilized to synthesize zinc oxide (ZnO) nanocrystals?
A7: Exfoliated layered hydroxide this compound nanosheets can be transformed into ZnO nanocrystals through electron beam irradiation. This innovative process involves the degradation of benzoate ions by the electron beam, followed by dehydration of the zinc hydroxide, resulting in the formation of highly crystalline ZnO nanocrystals with a size of approximately 5 nm [].
Q8: What are the advantages of using a single-source precursor based on this compound for synthesizing zinc titanate (ZnTiO₃)?
A8: Employing a single-source precursor based on this compound, such as one linked by p-carboxybenzaldehyde oxime, offers significant advantages in the sol-gel synthesis of ZnTiO₃. Compared to traditional methods using separate precursors, this approach results in a more homogeneous ZnTiO₃ structure throughout the synthesis process. This enhanced homogeneity, coupled with a higher surface area, contributes to superior photocatalytic activity for ZnTiO₃ synthesized using a single-source precursor [].
- Computational Chemistry and Modeling: Exploring the use of density functional theory (DFT) calculations to investigate the stability and reactivity of different this compound complexes, as demonstrated in studies on thiopyridazinylmethane-based scorpionate ligands [].
- Structure-Activity Relationship (SAR): Investigating the impact of modifying the benzoate ligand on the properties and activities of the resulting zinc complexes, such as their luminescence properties [].
- Analytical Methods and Techniques: Developing and validating analytical methods, including chromatographic and spectroscopic techniques, for the accurate quantification and characterization of this compound in various matrices [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2'-carboxylic acid, 6'-(diethylamino)-3'-hydroxy-3-oxo-](/img/structure/B1581146.png)

![1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-methyl-](/img/structure/B1581149.png)

